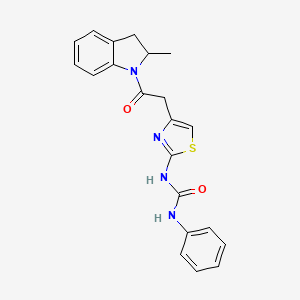
1-(4-(2-(2-Methylindolin-1-yl)-2-oxoethyl)thiazol-2-yl)-3-phenylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-(4-(2-(2-Methylindolin-1-yl)-2-oxoethyl)thiazol-2-yl)-3-phenylurea” is a complex organic molecule. It contains an indolin-2-one moiety, which is a common feature in many bioactive molecules . Indolin-2-one derivatives have been synthesized and studied for their potential as acetylcholine esterase inhibitors .
Aplicaciones Científicas De Investigación
Synthesis and Derivative Applications
The synthesis of thiazolidine and imidazolidine derivatives, including structures related to "1-(4-(2-(2-Methylindolin-1-yl)-2-oxoethyl)thiazol-2-yl)-3-phenylurea," has shown pharmacological interest due to their antimicrobial effects. These compounds have been synthesized through cycloaddition processes, demonstrating varied antimicrobial activity against different microorganisms, highlighting their potential in developing new antimicrobial agents (Elaasar & Saied, 2008).
Antimicrobial and Antifungal Activities
Thiazolyl derivatives of 2-quinolones have been prepared and characterized for their antimicrobial and antifungal activities. These derivatives exhibited significant antibacterial activity against common pathogens such as Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa, as well as antifungal activity against Candida albicans and Aspergillus niger, demonstrating their potential as leads for the development of new antimicrobial and antifungal agents (Katagi et al., 2013).
Inhibition of HIV-1 Replication
Novel N-arylsulfonyl-3-(2-yl-ethanone)-6-methylindole derivatives, structurally similar to the compound , have been identified as inhibitors of HIV-1 replication. Among these derivatives, specific compounds showed promising activity against HIV-1 replication, with significant effective concentration (EC50) and therapeutic index (TI) values, indicating their potential as leads for anti-HIV therapies (Che et al., 2015).
Chemical Stability Under Stress Conditions
The stability of related pharmaceutical substances under stress conditions has been studied, revealing stability to UV radiation, elevated temperatures, and oxidants. However, they were found to be unstable to hydrolysis in alkaline mediums. This research contributes to the understanding of the stability profiles of these compounds, which is crucial for their development and regulatory approval processes (Gendugov et al., 2021).
Molecular Organization in Liposome Systems
Spectroscopic studies on compounds within the 1,3,4-thiadiazole group, present in liposome systems, have shown that the molecular organization induced by these compounds affects the phase transition in DPPC (Dipalmitoylphosphatidylcholine). This research provides insights into the interaction between these compounds and lipid bilayers, which could have implications for their bioavailability and therapeutic efficacy (Kluczyk et al., 2016).
Propiedades
IUPAC Name |
1-[4-[2-(2-methyl-2,3-dihydroindol-1-yl)-2-oxoethyl]-1,3-thiazol-2-yl]-3-phenylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O2S/c1-14-11-15-7-5-6-10-18(15)25(14)19(26)12-17-13-28-21(23-17)24-20(27)22-16-8-3-2-4-9-16/h2-10,13-14H,11-12H2,1H3,(H2,22,23,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APQUIBROXYMESM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1C(=O)CC3=CSC(=N3)NC(=O)NC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(2-(2-Methylindolin-1-yl)-2-oxoethyl)thiazol-2-yl)-3-phenylurea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

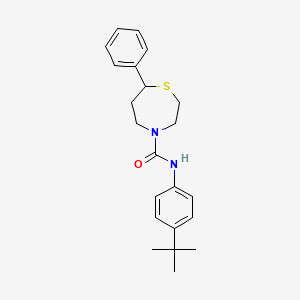
![1-benzyl-1H-imidazo[4,5-c]pyridine-2-thiol](/img/structure/B2881883.png)
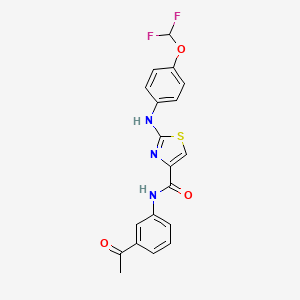
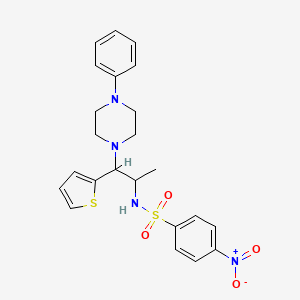
![1-{[(1-cyano-1-methylethyl)(methyl)carbamoyl]methyl}-N-[(furan-2-yl)methyl]piperidine-4-carboxamide](/img/structure/B2881889.png)

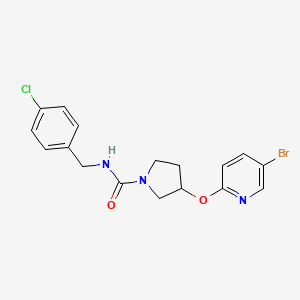
![4-Amino-1-(2,2-difluoroethyl)-N-[3-(dimethylamino)propyl]-1H-pyrazole-5-carboxamide](/img/structure/B2881896.png)

![3-butoxy-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2881898.png)

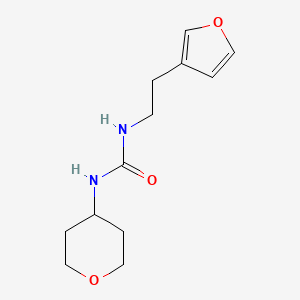
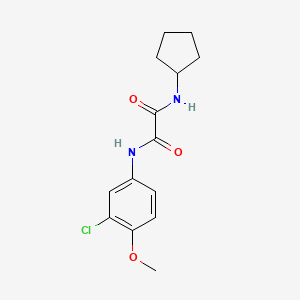
![2-[4-(3,4-difluorophenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2881904.png)